6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Lipophilicity Drug Design ADME Prediction

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1153159-44-4) is a heterocyclic building block comprising a fused imidazo[2,1-b]thiazole core bearing a reactive 5-carbaldehyde group and a conformationally constrained N-cyclopropyl-N-methylamino substituent at the 6-position. With a molecular formula of C₁₀H₁₁N₃OS, a molecular weight of 221.28 g/mol, a predicted density of 1.52±0.1 g/cm³, a calculated LogP of 1.81, and a topological polar surface area (TPSA) of 37.61 Ų, the compound is supplied at ≥95% purity and recommended for storage sealed under dry conditions at 2–8°C.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B13198028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2=C(N3C=CSC3=N2)C=O
InChIInChI=1S/C10H11N3OS/c1-12(7-2-3-7)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,2-3H2,1H3
InChIKeyJXOXAFNGWOAPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde – Core Building Block Identity & Baseline Specifications


6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1153159-44-4) is a heterocyclic building block comprising a fused imidazo[2,1-b]thiazole core bearing a reactive 5-carbaldehyde group and a conformationally constrained N-cyclopropyl-N-methylamino substituent at the 6-position . With a molecular formula of C₁₀H₁₁N₃OS, a molecular weight of 221.28 g/mol, a predicted density of 1.52±0.1 g/cm³, a calculated LogP of 1.81, and a topological polar surface area (TPSA) of 37.61 Ų, the compound is supplied at ≥95% purity and recommended for storage sealed under dry conditions at 2–8°C . The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, and 6-substituted analogs have demonstrated chemopreventive and antioxidant activities, making this aldehyde a versatile entry point for parallel library synthesis [1].

Why Generic 6-Amino-Imidazo[2,1-b]thiazole-5-carbaldehydes Cannot Substitute 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde


Within the 6-amino-imidazo[2,1-b]thiazole-5-carbaldehyde sub-class, seemingly minor changes to the 6-amino substituent produce substantial differences in lipophilicity, molecular compactness, and conformational behavior that directly affect downstream pharmacokinetic and reactivity outcomes. The N-cyclopropyl-N-methylamino motif introduces a strained cycloalkane that restricts rotational freedom and alters electronic distribution at the aniline-like nitrogen, features absent in the N-ethyl-N-methyl or N,N-dimethyl analogs [1][2]. Literature on cyclopropylamines further demonstrates that the cyclopropane ring can alter CYP450-mediated N-dealkylation pathways relative to linear alkyl amines, with potential consequences for metabolic stability in lead optimization programs [3]. Consequently, replacing this compound with a simpler 6-amino analog during structure–activity relationship (SAR) exploration or scale-up would yield a different physicochemical and metabolic profile, undermining reproducibility and potentially discarding productive chemical space.

Quantitative Differentiation of 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Against Its Closest Analogs


Higher Calculated Lipophilicity (LogP) Relative to the 6-(Pyrrolidin-1-yl) Analog – Impact on Membrane Permeability Predictions

The target compound exhibits a calculated LogP of 1.807, which is 0.27 log units higher than that of the isomeric 6-(pyrrolidin-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde (LogP 1.534), despite sharing the same molecular formula (C₁₀H₁₁N₃OS) and molecular weight (221.28 g/mol) . This difference reflects the compact cyclopropyl group versus the more extended pyrrolidine ring, altering the balance between polar surface area and hydrophobic surface area.

Lipophilicity Drug Design ADME Prediction

Higher Predicted Molecular Density Versus 6-(Dimethylamino) and 6-[Ethyl(methyl)amino] Analogs – Indicator of Tighter Crystal Packing and Potentially Different Solid-State Properties

The predicted density of the target compound is 1.52±0.1 g/cm³, compared with 1.38±0.1 g/cm³ for 6-(dimethylamino)imidazo[2,1-b]thiazole-5-carbaldehyde (C₈H₉N₃OS, MW 195.24) and 1.33±0.1 g/cm³ for 6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (C₉H₁₁N₃OS, MW 209.27) . The 12–14% higher density suggests more efficient molecular packing, which may influence melting point, solubility, and long-term storage stability.

Solid-State Chemistry Crystallinity Formulation

Conformational Restriction and Distinct Metabolic Lability of the N-Cyclopropyl-N-methylamino Motif Relative to N-Ethyl-N-methyl and N,N-Dimethyl Analogs

The N-cyclopropyl group imposes a ~109° C–C–C bond angle and restricted rotation around the N–cyclopropyl bond, in contrast to the freely rotating N-ethyl group in 6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde [1]. Mechanistic studies on N-cyclopropyl-N-methylaniline demonstrate that cyclopropylamines undergo P450-catalyzed N-dealkylation via pathways distinct from those of conventional alkylamines, generating cyclopropanone rather than the aldehyde metabolites typical of N-ethyl substrates [2]. Pharmaceutical development literature further indicates that replacing an N-ethyl with an N-cyclopropyl group can reduce CYP450-mediated oxidation [3].

Metabolic Stability Conformational Restriction CYP450

6-Substitution Determines Biological Activity: Evidence That Blind Replacement Erases Phenotype

A systematic SAR study of 6-substituted imidazo[2,1-b]thiazoles evaluated antioxidant capacity (DPPH, Briggs–Rauscher, TEAC assays), NO production inhibition, TNF-α-activated NFκB activity, aromatase inhibition, and QR1 induction [1]. Among the tested compounds, only two (bearing specific phenolic 6-substituents) displayed promising dose-dependent activity with IC₅₀ values in the low micromolar range across iNOS, NFκB, and aromatase assays, while other 6-substituted analogs were inactive. This study demonstrates that the 6-position substituent is a critical determinant of biological phenotype; generic replacement with an uncharacterized 6-substituent cannot preserve activity.

Chemoprevention Antioxidant NFκB Inhibition

Zero Hydrogen Bond Donors and Moderate TPSA (37.61 Ų) – Favorable CNS Drug-Like Profile Relative to Bulkier 6-Substituted Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and a topological polar surface area (TPSA) of 37.61 Ų . According to widely accepted CNS drug-likeness filters, compounds with TPSA < 60–70 Ų and HBD ≤ 1 are more likely to penetrate the blood–brain barrier. By comparison, 6-(pyrrolidin-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde also has HBD = 0 but a lower TPSA (estimated from LogP differences) . The absence of hydrogen bond donors distinguishes this series from phenolic 6-substituted analogs that bear hydroxyl groups and consequently show reduced predicted CNS permeability.

CNS Drug-Likeness TPSA Blood-Brain Barrier

High-Value Application Scenarios for 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in Scientific Procurement


Parallel Library Synthesis of 6-Amino-Imidazo[2,1-b]thiazole Derivatives for CNS-Focused Kinase or Nuclear Receptor Programs

The reactive 5-carbaldehyde group permits condensation with hydrazines, amines, or active methylene compounds to generate hydrazones, Schiff bases, or Knoevenagel adducts in a single step [1]. Combined with the favorable CNS drug-like profile (TPSA 37.61 Ų, HBD = 0, LogP 1.81) established in Section 3, this compound serves as an ideal diversification point for synthesizing CNS-penetrant compound libraries. Medicinal chemistry teams targeting brain-exposed kinase inhibitors or nuclear receptor modulators can use this aldehyde as a common intermediate to explore 5-position SAR while retaining the conformationally constrained N-cyclopropyl-N-methyl motif at position 6.

Metabolic Stability Lead Optimization: Replacing N-Ethyl with N-Cyclopropyl in Established SAR Series

As demonstrated in Section 3, the N-cyclopropyl-N-methyl group alters CYP450-mediated oxidative N-dealkylation pathways relative to N-ethyl-N-methyl analogs [2]. Discovery teams that have identified a lead compound containing an N-ethyl-N-methylamino imidazo[2,1-b]thiazole core but are encountering rapid N-deethylation in liver microsome assays can procure this compound to synthesize and test the cyclopropyl congener. The distinct metabolite profile (cyclopropanone vs. acetaldehyde formation) may reduce aldehyde-related toxicity and improve metabolic half-life.

Solid-Form Screening and Pre-Formulation Development of Low-Solubility Drug Candidates

The 10–14% higher predicted density of the target compound relative to its dimethyl and ethyl(methyl) analogs (Section 3) suggests more efficient crystal packing. Pharmaceutical development groups undertaking solid-form screens can evaluate this compound as a precursor to crystalline derivatives that may exhibit lower hygroscopicity and improved physical stability compared to less dense analogs, potentially simplifying formulation development for early-stage in vivo studies.

Chemopreventive Agent Discovery Leveraging the Imidazo[2,1-b]thiazole Privileged Scaffold

The published SAR showing that 6-substituted imidazo[2,1-b]thiazoles exhibit dose-dependent inhibition of iNOS, NFκB, and aromatase in the low micromolar range [3] provides a rational starting point for new chemopreventive agent design. This compound, bearing a unique cyclopropyl(methyl)amino substituent unexplored in the Andreani et al. series, represents a novel chemical probe to extend the SAR landscape at position 6 and identify new leads with potentially differentiated polypharmacology.

Quote Request

Request a Quote for 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.